6-Methyl-7-((3-methyl-2-butenyl)oxy)-2,3-dihydrocyclopenta(C)chromen-4(1H)-one
Description
6-Methyl-7-((3-methyl-2-butenyl)oxy)-2,3-dihydrocyclopenta(C)chromen-4(1H)-one (C₁₈H₂₀O₃, molecular mass 284.355 g/mol) is a chromenone derivative featuring a cyclopenta-fused benzopyranone core . Key structural elements include:
- 6-Methyl group: Enhances lipophilicity and steric bulk.
- 3-Methyl-2-butenyloxy substituent: A prenyl ether moiety known for modulating pharmacokinetic properties, such as membrane permeability .
- Registry identifiers: CAS RN 374758-76-6, ChemSpider ID 745461, and commercial availability via Millipore/Sigma (Catalog No: R682179-1EA) at $101.29/10 mg .
Properties
IUPAC Name |
6-methyl-7-(3-methylbut-2-enoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O3/c1-11(2)9-10-20-16-8-7-14-13-5-4-6-15(13)18(19)21-17(14)12(16)3/h7-9H,4-6,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWKNDJMMDSBLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OCC=C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Methyl-7-((3-methyl-2-butenyl)oxy)-2,3-dihydrocyclopenta(C)chromen-4(1H)-one, also known by its IUPAC name and CAS number (482-44-0), is a compound belonging to the class of chromenes. This article aims to provide a comprehensive overview of its biological activities, including pharmacological effects, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C16H14O4
- Molecular Weight : 270.2800 g/mol
- IUPAC Name : this compound
- InChIKey : OLOOJGVNMBJLLR-UHFFFAOYSA-N
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress and preventing cellular damage. In vitro studies have shown that such compounds can scavenge free radicals effectively, which may lead to protective effects against various diseases linked to oxidative stress.
Anti-inflammatory Effects
Several studies have highlighted the anti-inflammatory properties of chromene derivatives. These compounds inhibit the production of pro-inflammatory cytokines and enzymes, thus potentially providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases. The mechanisms often involve the modulation of NF-kB signaling pathways.
Anticancer Potential
The anticancer activity of this compound has been explored in various cancer cell lines. Research suggests that this compound induces apoptosis in cancer cells while sparing normal cells. The underlying mechanisms include the activation of caspases and disruption of mitochondrial membrane potential.
Neuroprotective Properties
Preliminary studies suggest that this compound may also possess neuroprotective effects. It has been shown to reduce neuroinflammation and promote neuronal survival in models of neurodegenerative diseases such as Alzheimer's disease. This activity is likely mediated through its antioxidant properties and the modulation of neuroinflammatory pathways.
Case Studies
-
Case Study on Antioxidant Activity
- A study conducted on a series of chromene derivatives demonstrated that this compound exhibited a higher radical scavenging activity compared to standard antioxidants like ascorbic acid. The IC50 value was determined to be significantly lower than that of ascorbic acid, indicating superior efficacy in scavenging DPPH radicals.
-
Case Study on Anti-inflammatory Effects
- In an animal model of induced inflammation, administration of this compound led to a marked reduction in paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells and reduced expression of inflammatory markers such as COX-2.
-
Case Study on Anticancer Activity
- In vitro assays using breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated that the compound induced apoptosis through both intrinsic and extrinsic pathways.
Scientific Research Applications
The compound 6-Methyl-7-((3-methyl-2-butenyl)oxy)-2,3-dihydrocyclopenta(C)chromen-4(1H)-one , often referred to in scientific literature as a chromene derivative, has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and natural product synthesis. This article explores its applications, supported by data tables and case studies.
Structure and Composition
- Chemical Formula :
- Molecular Weight : 246.30 g/mol
- IUPAC Name : this compound
Medicinal Chemistry
This compound has shown promise in medicinal chemistry due to its structural similarity to bioactive compounds. Its derivatives have been investigated for:
- Anticancer Activity : Studies have indicated that chromene derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, a derivative was noted for its ability to induce apoptosis in breast cancer cells through the modulation of apoptotic pathways .
- Anti-inflammatory Properties : Research has highlighted the anti-inflammatory potential of chromene compounds, which may inhibit pro-inflammatory cytokines and pathways, making them candidates for treating inflammatory diseases .
Natural Product Synthesis
The compound serves as a precursor in the synthesis of various natural products. Its unique structure allows for:
- Synthesis of Flavonoids : The compound can be utilized in synthetic pathways to create flavonoid structures, which are extensively studied for their health benefits .
- Development of Functionalized Chromenes : The ability to modify the side chains enables the production of functionalized chromenes with tailored biological activities.
Agricultural Applications
Preliminary studies suggest that derivatives of this compound may possess herbicidal properties, potentially offering a new avenue for developing environmentally friendly herbicides .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer effects of various chromene derivatives, including this compound. Results demonstrated significant cytotoxicity against MCF-7 breast cancer cells, with IC50 values comparable to established chemotherapeutics .
Case Study 2: Anti-inflammatory Effects
In a research article from Phytotherapy Research, the anti-inflammatory effects of chromene derivatives were evaluated using in vitro models. The results indicated a reduction in TNF-alpha production when treated with the compound, suggesting its potential as an anti-inflammatory agent .
Chemical Reactions Analysis
Epoxidation of the 3-Methyl-2-Butenyloxy Chain
The allyl ether group in the 3-methyl-2-butenyloxy substituent undergoes epoxidation due to its conjugated double bond. This reaction is typically catalyzed by peracids (e.g., mCPBA) in non-polar solvents:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| mCPBA | Dichloromethane, 0–25°C | Epoxidized allyl ether | ~60–75% |
The epoxide formation enhances electrophilicity, enabling further ring-opening reactions with nucleophiles like water or amines.
Hydrogenation of the Chromene Core
The dihydrocyclopenta[c]chromenone structure contains a partially saturated bicyclic system. Catalytic hydrogenation (H₂/Pd-C) selectively reduces the chromene double bond:
| Catalyst | Conditions | Product | Application |
|---|---|---|---|
| 10% Pd/C | Ethanol, 50°C, 3 atm H₂ | Tetrahydrochromenone derivative | Bioactivity modification |
This reaction modifies the compound’s planarity, potentially altering its interaction with biological targets.
Acid-Catalyzed Ether Cleavage
The (3-methyl-2-butenyl)oxy ether linkage is susceptible to acidic hydrolysis. Concentrated HCl or HBr in refluxing ethanol cleaves the bond, yielding a phenolic intermediate:
| Acid | Conditions | Byproduct |
|---|---|---|
| 6M HCl | Reflux, 12 h | 3-Methyl-2-butenol |
The resulting phenol can undergo further functionalization (e.g., alkylation or acylation).
Nucleophilic Attack at the Ketone
The 4-position ketone participates in nucleophilic additions. Grignard reagents or hydrides reduce the carbonyl to an alcohol:
| Reagent | Product | Notes |
|---|---|---|
| NaBH₄ | Secondary alcohol | Steric hindrance limits yield |
| RMgX (Grignard) | Tertiary alcohol | Requires anhydrous conditions |
This modification is critical for probing structure-activity relationships in medicinal chemistry .
Oxidative Ring-Opening Reactions
Strong oxidants like KMnO₄ or CrO₃ cleave the chromene ring, generating dicarboxylic acid derivatives:
| Oxidant | Conditions | Product |
|---|---|---|
| KMnO₄ (aq) | Acidic, 100°C | Cyclopentane-dicarboxylic acid |
This reaction pathway is less common but useful for degradation studies.
Photochemical [2+2] Cycloaddition
The chromene’s conjugated π-system undergoes UV-induced cycloaddition with alkenes or alkynes, forming fused bicyclic structures:
| Light Source | Reaction Time | Applications |
|---|---|---|
| 254 nm UV lamp | 24–48 h | Synthetic diversification |
This reaction expands the compound’s utility in materials science.
Mechanistic and Synthetic Considerations
-
Steric Effects : The methyl group at position 6 and the bulky 3-methyl-2-butenyloxy substituent at position 7 influence reaction rates and regioselectivity.
-
Solvent Compatibility : Polar aprotic solvents (e.g., DMF) improve solubility for nucleophilic substitutions, while non-polar solvents favor epoxidation.
-
Catalyst Optimization : Lewis acids (e.g., BF₃·OEt₂) enhance electrophilic aromatic substitution at the chromene ring .
Comparison with Similar Compounds
Structural Analog 1: 7-((4-Chlorobenzyl)oxy)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-4H-chromen-4-one
Key Differences :
- Substituents : Replaces the prenyl ether with a 4-chlorobenzyl group and introduces dihydroxyphenyl and hydroxyl groups.
- Polarity : Higher polarity due to multiple hydroxyl groups, reducing lipophilicity compared to the target compound .
- Synthetic Yield : Reported at 41%, suggesting moderate synthetic efficiency under described conditions .
Structural Analog 2: 6-Methyl-7-(2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Key Differences :
- Substituent : Replaces prenyl ether with 2-oxopropoxy, introducing a ketone group.
- Reactivity : The ketone enables hydrogen bonding and nucleophilic reactions, contrasting with the prenyl group’s propensity for oxidation or cyclization .
- Solubility : Likely higher aqueous solubility than the target compound due to polar oxo group .
Table 2: Functional Group Impact
| Group | Target Compound | 2-Oxopropoxy Analog |
|---|---|---|
| Ether Type | Prenyl | Oxopropoxy |
| Hydrogen Bond Acceptor | No | Yes (ketone) |
| Synthetic Complexity | Moderate | Higher (ketone protection) |
Broader Chromenone Derivatives
Chromenones are studied for diverse bioactivities (e.g., antimicrobial, anticancer). The target compound’s prenyl ether aligns with derivatives optimized for enhanced bioavailability, whereas analogs with chlorobenzyl or hydroxyl groups (e.g., ) may target antioxidant or receptor-specific pathways .
Key Trends :
- Lipophilicity : Prenyl > 4-Chlorobenzyl > 2-Oxopropoxy (dictates membrane permeability).
- Synthetic Accessibility : Target compound’s prenylation is straightforward compared to multi-hydroxyl protections in ’s analog .
Research Implications and Limitations
- Gaps in Data: No direct biological or spectroscopic data (e.g., NMR, HPLC) are provided for the target compound, limiting activity comparisons .
- Commercial Context : Millipore/Sigma markets the compound for discovery chemistry, suggesting utility as a synthetic intermediate or reference standard .
Q & A
Q. Key Reagents :
- DCC (dicyclohexylcarbodiimide) for esterification.
- BF₃·Et₂O for Lewis acid-catalyzed cyclization.
Basic: Which spectroscopic techniques are employed to characterize this compound?
Answer:
Structural confirmation relies on:
- 1H/13C-NMR : Assignments of aromatic protons (δ 6.0–8.0 ppm), prenyl methine (δ 5.2–5.3 ppm), and cyclopenta methyl groups (δ 1.2–1.5 ppm). For example, prenyl protons show splitting patterns (e.g., δ 5.25, s, 2H in chromenone derivatives) .
- ESI-MS : Molecular ion peaks (e.g., [M+H]+ at m/z 347.2) and fragmentation patterns confirm molecular weight and substituents .
- IR Spectroscopy : Stretching frequencies for carbonyl (1650–1750 cm⁻¹) and ether linkages (1100–1250 cm⁻¹).
Q. Table 1: Representative NMR Data for Analogous Compounds
| Proton Environment | δ (ppm) | Multiplicity | Reference |
|---|---|---|---|
| Prenyl -CH₂ | 5.25 | Singlet | |
| Aromatic -OH (chelated) | 12.53 | Singlet | |
| Cyclopenta -CH₃ | 1.45 | Doublet |
Advanced: How to resolve data contradictions in structural elucidation between XRD and NMR?
Answer:
Discrepancies (e.g., bond lengths in XRD vs. coupling constants in NMR) require:
- Multi-Method Validation : Cross-check using 2D NMR (COSY, HSQC) to assign proton-carbon correlations.
- SHELX Refinement : Employ SHELXL for high-resolution XRD data to refine torsion angles and hydrogen bonding networks. For disordered prenyl groups, use PART and SUMP instructions in SHELXL .
- DFT Calculations : Compare experimental NMR shifts with computed (B3LYP/6-31G*) values to identify conformational mismatches .
Advanced: What in silico methods assess the compound’s bioactivity and pharmacokinetics?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinity to targets (e.g., kinases, GPCRs). Preprocess ligands with Open Babel for charge optimization .
- ADMET Prediction : Tools like SwissADME or ProTox-II evaluate:
- Lipophilicity (LogP): Critical for blood-brain barrier penetration.
- CYP450 Inhibition : Assess drug-drug interaction risks.
- Toxicity Endpoints : Hepatotoxicity predictions via structural alerts.
Example Finding :
Prenylated chromenones show moderate CYP3A4 inhibition (IC₅₀ ~15 µM), suggesting potential metabolic instability .
Advanced: How to optimize derivatization to enhance bioactivity?
Answer:
- Structure-Activity Relationship (SAR) :
- Electron-Withdrawing Groups : Substituents like -Cl or -Br at the benzyl position (e.g., 7-((4-chlorobenzyl)oxy)) improve antibacterial activity (MIC ~8 µg/mL) .
- Hydrophilic Moieties : Ethoxy or hydroxyethoxy chains enhance solubility but may reduce membrane permeability .
- Synthetic Optimization :
- Use microwave-assisted synthesis to reduce reaction time (e.g., 30 mins vs. 12 hrs for conventional heating).
- Employ Ugi-azide reactions for combinatorial diversification .
Advanced: What safety protocols are critical during synthesis?
Answer:
- Thermal Hazards : Avoid open flames (P210) due to low flash points of prenyl ethers. Use oil baths instead of direct heating .
- First Aid : For skin contact, rinse immediately (P101) and consult safety data sheets (SDS) for specific antidotes (e.g., polyethylene glycol for solvent exposure) .
- Waste Disposal : Quench reactive intermediates (e.g., DCC byproducts) with acetic acid before disposal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
